吡啶-2-甲酰氯

描述

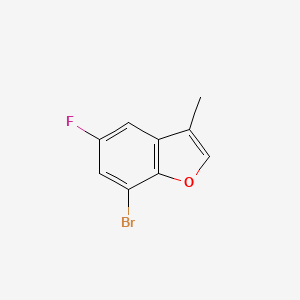

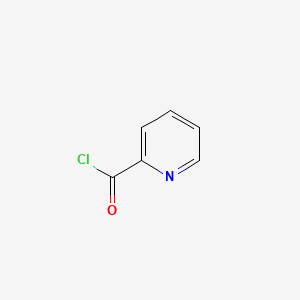

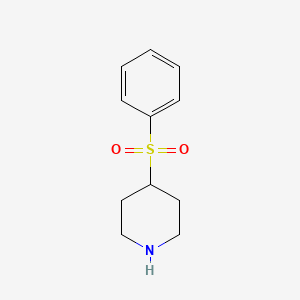

Pyridine-2-carbonyl chloride, also known as 2-Pyridinecarbonyl chloride, is a chemical compound with the molecular formula C6H4ClNO . It is used in the synthetic preparation of various pharmaceutical goods .

Molecular Structure Analysis

The molecular weight of Pyridine-2-carbonyl chloride is 141.56 g/mol . For Pyridine-2-carbonyl chloride hydrochloride, the molecular weight is 178.01 g/mol . The exact molecular structure can be found in chemical databases .Chemical Reactions Analysis

Pyridine derivatives, including Pyridine-2-carbonyl chloride, can undergo nucleophilic substitution reactions . The exact chemical reactions involving Pyridine-2-carbonyl chloride are not clearly mentioned in the available resources.Physical And Chemical Properties Analysis

Pyridine-2-carbonyl chloride is a solid at 20°C . It should be stored under inert gas at a temperature between 0-10°C .科学研究应用

1. 合成过程中的催化剂

吡啶-2-甲酰氯衍生物已被用作各种合成过程中的催化剂。例如,Moosavi-Zare 等人 (2013 年) 的一项研究描述了使用离子液体磺酸功能化的吡啶氯化物作为四氢苯并[a]-xanthen-11-ones 溶剂自由合成的有效催化剂,这在药物化学中很重要 (Moosavi-Zare 等人,2013 年)。

2. 交叉亲电偶联

在一项 2020 年的研究中,Kim 等人利用吡啶-2,6-双(N-氰基碳酰胺)(PyBCamCN),吡啶-2-甲酰氯的衍生物,进行镍催化的芳基氯化物与伯烷基氯化物的交叉亲电偶联,展示了其在复杂化学合成中的潜力 (Kim 等人,2020 年)。

3. 配位化学和催化

Dey 等人 (2014 年) 报告了使用氯钌配合物与羰基和 N-(芳基)吡啶-2-亚胺作为辅助配体。这些配合物用于 C-C 交叉偶联催化,突出了该化合物在促进重要化学反应中的作用 (Dey 等人,2014 年)。

4. 氢转移反应

Tondreau 等人 (2008 年) 的一项研究讨论了用于醛和酮的化学和区域选择性还原的双(亚氨基)吡啶铁配合物,表明该化合物与氢转移反应有关 (Tondreau 等人,2008 年)。

5. 聚合物合成

Yoshioka (2018 年) 探索了吡啶-2-甲酰氯在芳香聚酰胺纳米粒子的制备中的应用,展示了其在先进材料合成和聚合物科学中的效用 (Yoshioka,2018 年)。

安全和危害

作用机制

Mode of Action

The mode of action of Pyridine-2-carbonyl chloride involves nucleophilic substitution reactions . In these reactions, Pyridine-2-carbonyl chloride, a carbonyl compound, interacts with a neutral nucleophile, pyridine . The charge decomposition analysis is performed to explore the main components of the transition state’s LUMO . This interaction leads to changes in the molecular structure of the targets, which can affect their function.

Biochemical Pathways

It is known that pyridine derivatives can have various effects on biochemical pathways, including antimicrobial properties

Result of Action

It is known that the compound can cause changes in the molecular structure of its targets, which can affect their function .

生化分析

Biochemical Properties

Pyridine-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions . It interacts with enzymes, proteins, and other biomolecules, and these interactions are often characterized by the formation of mixed orbitals originating from the nucleophile and the substrate .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Pyridine-2-carbonyl chloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through nucleophilic substitution reactions .

Temporal Effects in Laboratory Settings

It is known that the compound participates in nucleophilic substitution reactions, which could potentially influence its stability and degradation over time .

Metabolic Pathways

Pyridine-2-carbonyl chloride is involved in several metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

pyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6(9)5-3-1-2-4-8-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAYJRPASWETSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-[3,5-di(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide](/img/structure/B3041370.png)

![N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041373.png)

![bromo-N-[(bromomethyl)sulphonyl]-N-[3-(trifluoromethyl)phenyl]methanesulphonamide](/img/structure/B3041375.png)

![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,6-dichlorophenyl)urea](/img/structure/B3041378.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3041381.png)

![2,6-Dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B3041382.png)

![N'4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide](/img/structure/B3041383.png)

![N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B3041384.png)

![O4-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydroximamide](/img/structure/B3041385.png)

![2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3041387.png)